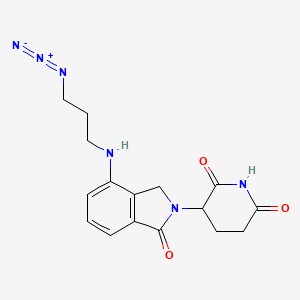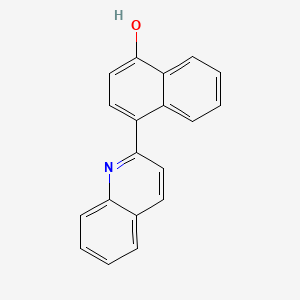
Anti-inflammatory agent 52
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 52 is an orally active, selective cyclooxygenase-2 inhibitor that induces G2/M phase arrest and exhibits anti-HT29 transfer activity. It demonstrates moderate anti-inflammatory efficacy and a notable safety profile, and uniquely inhibits tumor growth in mouse models, indicative of its anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 52 involves a multi-step process. One common synthetic route includes the coupling of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis to yield 4,5-disubstituted pyrimidine analogs . Another method involves the use of thiazole-based Schiff base derivatives synthesized using zinc oxide nanoparticles as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Anti-inflammatory agent 52 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and thiazole derivatives, which exhibit enhanced anti-inflammatory and anticancer activities .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 52 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrimidine and thiazole derivatives.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored for its potential as a therapeutic agent in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory and anticancer drugs
Wirkmechanismus
Anti-inflammatory agent 52 exerts its effects by selectively inhibiting cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting cyclooxygenase-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation. Additionally, it induces G2/M phase arrest in cancer cells, leading to apoptosis and inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: A nonsteroidal anti-inflammatory drug that inhibits both cyclooxygenase-1 and cyclooxygenase-2.
Diclofenac: Another nonsteroidal anti-inflammatory drug with similar inhibitory effects on cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor with anti-inflammatory and analgesic properties
Uniqueness
Anti-inflammatory agent 52 is unique due to its selective inhibition of cyclooxygenase-2, which results in fewer gastrointestinal side effects compared to non-selective inhibitors like ibuprofen and diclofenac. Additionally, its ability to induce G2/M phase arrest and exhibit anticancer properties sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C24H21ClN2O3S |
|---|---|
Molekulargewicht |
453.0 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-[4-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-2-4-17(5-3-16)24-27(23(29)15-31-24)20-10-12-21(13-11-20)30-14-22(28)26-19-8-6-18(25)7-9-19/h2-13,24H,14-15H2,1H3,(H,26,28) |
InChI-Schlüssel |
FUYBXRVZBAFANK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


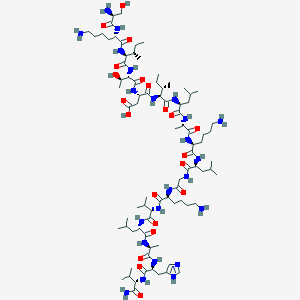
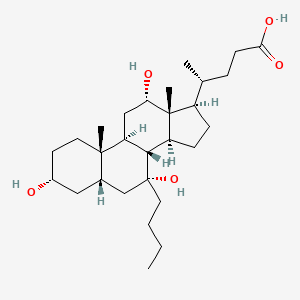
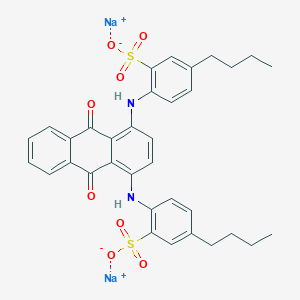
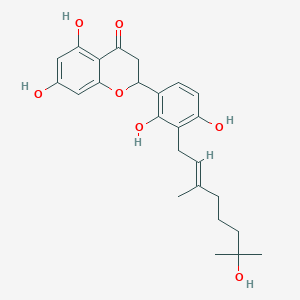

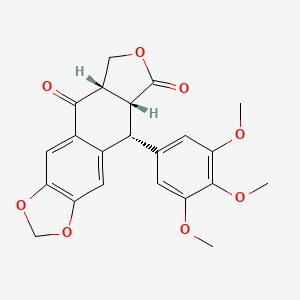


![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)


